molecular formula C8H12BrF3O B15312231 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane

Cat. No.: B15312231
M. Wt: 261.08 g/mol
InChI Key: DWYJCEPWPPOYBV-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane is an organic compound characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a cyclohexane ring

Preparation Methods

The synthesis of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane typically involves the reaction of cyclohexanol with 2,2,2-trifluoroethanol in the presence of a brominating agent such as phosphorus tribromide. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure controlled bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 2-(2,2,2-trifluoroethoxy)cyclohexanol.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield 2-(2,2,2-trifluoroethoxy)cyclohexane.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form corresponding cyclohexanone derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium on carbon, and temperature ranges from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anti-inflammatory and anti-cancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects. The bromine atom can also participate in halogen bonding, further influencing the compound’s interactions with molecular targets .

Comparison with Similar Compounds

1-Bromo-2-(2,2,2-trifluoroethoxy)cyclohexane can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of a cyclohexane ring with a trifluoroethoxy group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H12BrF3O

Molecular Weight

261.08 g/mol

IUPAC Name

1-bromo-2-(2,2,2-trifluoroethoxy)cyclohexane

InChI

InChI=1S/C8H12BrF3O/c9-6-3-1-2-4-7(6)13-5-8(10,11)12/h6-7H,1-5H2

InChI Key

DWYJCEPWPPOYBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)OCC(F)(F)F)Br

Origin of Product

United States

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